molecular formula C7H7NS2 B3012412 2-Sulfanylbenzenecarbothioamide CAS No. 1515447-76-3

2-Sulfanylbenzenecarbothioamide

Cat. No.: B3012412
CAS No.: 1515447-76-3
M. Wt: 169.26
InChI Key: NFNHDFQMNJBYIG-UHFFFAOYSA-N
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Description

2-Sulfanylbenzenecarbothioamide is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of both a sulfanyl group (-SH) and a carbothioamide group (-CSNH2) attached to a benzene ring, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylbenzenecarbothioamide typically involves the reaction of benzene derivatives with sulfur-containing reagents. One common method is the reaction of 2-aminobenzenethiol with carbon disulfide under basic conditions to form the desired product . The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylbenzenecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-Sulfanylbenzenecarbothioamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Sulfanylbenzenecarbothioamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The carbothioamide group can interact with various enzymes, inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzenethiol: Similar structure but lacks the carbothioamide group.

    Benzothiazole: Contains a sulfur and nitrogen heterocycle but differs in structure and properties.

    Thiourea: Contains a similar carbothioamide group but lacks the benzene ring.

Uniqueness

2-Sulfanylbenzenecarbothioamide is unique due to the presence of both sulfanyl and carbothioamide groups on a benzene ring, providing a combination of reactivity and biological activity that is not commonly found in other compounds .

Properties

IUPAC Name

2-sulfanylbenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNHDFQMNJBYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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